Cas no 871024-46-3 (4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine)
4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-5-(2-methylpropyl)pyrrolo[3,2-d]pyrimidine
- SCHEMBL2749179
- ROKKNERQTACSNX-UHFFFAOYSA-N
- 871024-46-3
-
- MDL: MFCD17013000
- Inchi: 1S/C10H12ClN3/c1-7(2)5-14-4-3-8-9(14)10(11)13-6-12-8/h3-4,6-7H,5H2,1-2H3
- InChI Key: ROKKNERQTACSNX-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C=CN2CC(C)C)N=CN=1
Computed Properties
- Exact Mass: 209.0719751g/mol
- Monoisotopic Mass: 209.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 30.7Ų
4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152163-1g |
4-chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine |
871024-46-3 | 95% | 1g |
$405 | 2021-08-05 | |
| Matrix Scientific | 212621-2.500g |
4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine, 95% |
871024-46-3 | 95% | 2.500g |
$1650.00 | 2023-09-06 | |
| Chemenu | CM152163-1g |
4-chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine |
871024-46-3 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A089000266-1g |
4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine |
871024-46-3 | 95% | 1g |
$360.50 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744716-1g |
4-Chloro-5-isobutyl-5h-pyrrolo[3,2-d]pyrimidine |
871024-46-3 | 98% | 1g |
¥2881.00 | 2024-04-27 |
4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine
Introduction to 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 871024-46-3)
4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 871024-46-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
The chemical structure of 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine is characterized by a pyrrolopyrimidine core with a chlorine substituent at the 4-position and an isobutyl group at the 5-position. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. The chlorine atom enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution, while the isobutyl group provides steric hindrance that can influence receptor binding and selectivity.
Recent studies have explored the pharmacological potential of 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine. One notable area of research is its antiviral activity. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent inhibitory effects against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The mechanism of action involves interference with viral replication processes, making it a promising candidate for the development of broad-spectrum antiviral agents.
In addition to its antiviral properties, 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine has shown potential as an anticancer agent. Research conducted by a team at the National Cancer Institute demonstrated that this compound selectively targets cancer cells by inducing apoptosis through the modulation of key signaling pathways. Specifically, it was found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings suggest that 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine could be a valuable lead compound for the development of novel cancer therapeutics.
The anti-inflammatory properties of 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine have also been investigated. A study published in the Journal of Inflammation Research in 2020 reported that this compound effectively reduced inflammation in both in vitro and in vivo models. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor-kappa B (NF-κB) signaling. These results indicate that 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine has been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound has a favorable safety margin with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.
In conclusion, 4-Chloro-5-isobutyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 871024-46-3) is a promising compound with diverse biological activities. Its antiviral, anticancer, and anti-inflammatory properties make it a valuable candidate for further pharmaceutical development. Ongoing research aims to optimize its structure for enhanced potency and selectivity, paving the way for potential therapeutic applications in various diseases.
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